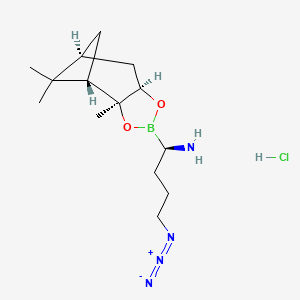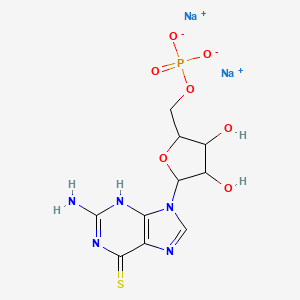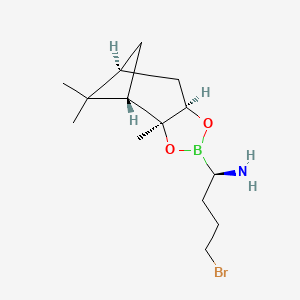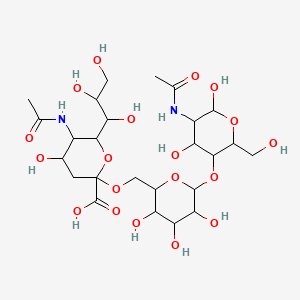
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl is a complex organic compound that combines the properties of boronic acids and azides. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl typically involves multiple steps. One common approach is to start with the preparation of the boronic acid derivative, followed by the introduction of the azido group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield primary amines.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while reduction reactions yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology
In biological research, (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl is used as a probe for studying enzyme mechanisms and protein interactions. The azido group can be used for bioorthogonal labeling, allowing researchers to track and visualize biological processes.
Medicine
Medically, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for designing new therapeutic agents.
Industry
In industry, this compound is used in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the azido group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and chemical processes effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrenylboronic Acid: Similar in its boronic acid functionality but lacks the azido group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Shares the azido group but has different structural features.
Indolylboronic Acids: Similar in boronic acid functionality and used in cross-coupling reactions.
Uniqueness
What sets (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl apart is its combination of boronic acid and azido functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C14H26BClN4O2 |
|---|---|
Poids moléculaire |
328.65 g/mol |
Nom IUPAC |
(1R)-4-azido-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H25BN4O2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)20-15(21-14)12(16)5-4-6-18-19-17;/h9-12H,4-8,16H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 |
Clé InChI |
IPFHRNGOUQICKX-AKDYBRCWSA-N |
SMILES isomérique |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCN=[N+]=[N-])N.Cl |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=[N+]=[N-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)


![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)



![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
